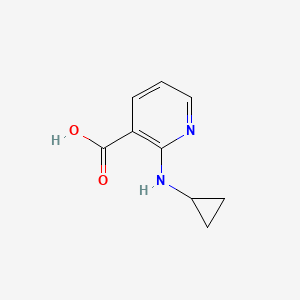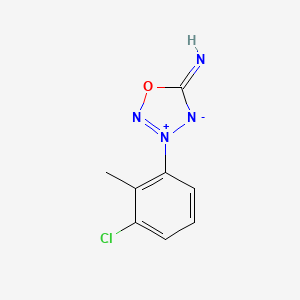
2-(2-Méthoxyéthoxy)éthanethiol
Vue d'ensemble
Description
2-(2-Methoxyethoxy)ethanethiol is a chemical compound with the empirical formula C5H12O2S . It has a molecular weight of 136.21 .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyethoxy)ethanethiol consists of 5 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The SMILES string representation of the molecule is COCCOCCS .
Physical And Chemical Properties Analysis
2-(2-Methoxyethoxy)ethanethiol has a refractive index of 1.4570 . It has a boiling point of 79 °C at 0.7 mmHg and a density of 1.015 g/mL at 25 °C .
Applications De Recherche Scientifique
Bloc de Construction pour Synthèse Organique
2-(2-Méthoxyéthoxy)éthanethiol: sert de bloc de construction en synthèse organique. Sa structure moléculaire, avec des groupes fonctionnels éther et thiol, en fait un intermédiaire précieux pour la synthèse de molécules plus complexes. Il peut être utilisé pour introduire des motifs contenant du soufre ou pour modifier la solubilité et la réactivité des composés organiques .
Mono couches Auto-Assemblées (SAM)
Ce composé est utilisé pour former des SAM sur des surfaces d'or. Les SAM sont essentielles pour créer des assemblages moléculaires organisés, qui sont cruciaux en nanotechnologie et en science des matériaux. Le groupe thiol se lie fortement à l'or, tandis que les chaînes éther assurent la stabilité et la flexibilité de la structure monocouche. Ces SAM ont des applications dans la technologie des capteurs, l'électronique moléculaire et la structuration de surface .
Applications Électrochimiques
En raison de sa capacité à former des monocouches stables sur des surfaces conductrices, This compound est utilisé en électrochimie. Il modifie les surfaces d'électrodes pour améliorer leurs propriétés électrochimiques, telles que les taux de transfert d'électrons et la capacité. Cela a des implications pour le développement des batteries, des piles à combustible et des capteurs électrochimiques .
Inhibition de la Corrosion
Le groupe thiol dans This compound peut agir comme un inhibiteur de corrosion, en particulier pour les surfaces métalliques. En formant une couche protectrice, il empêche l'oxydation et d'autres réactions chimiques qui conduisent à la corrosion. Cette application est importante dans les procédés industriels et la préservation des matériaux .
Recherche Pharmaceutique
En recherche pharmaceutique, This compound peut être utilisé pour modifier les propriétés chimiques des molécules médicamenteuses. Son incorporation dans des composés médicamenteux peut influencer leur solubilité, leur stabilité et leurs caractéristiques de délivrance. Ceci est particulièrement utile dans la conception de nouveaux systèmes d'administration de médicaments .
Analyse Environnementale
Ce composé peut être utilisé comme agent de dérivatisation en analyse environnementale. Il réagit avec certains polluants pour former des dérivés qui sont plus faciles à détecter et à quantifier à l'aide de techniques analytiques telles que la chromatographie en phase gazeuse. Ceci est important pour surveiller les contaminants environnementaux et garantir le respect des normes de sécurité .
Safety and Hazards
This compound is classified as a combustible liquid (Category 4), and it can cause skin irritation (Category 2). It is also harmful if swallowed (Acute toxicity, Oral Category 4) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
It is believed to function as a nucleophile, participating in reactions with electrophiles .
Mode of Action
2-(2-Methoxyethoxy)ethanethiol interacts with its targets by functioning as a nucleophile. It readily engages with diverse electrophiles to form stable adducts . These reactions can modify biomolecules such as proteins and DNA, ultimately influencing their functionality .
Biochemical Pathways
Its nucleophilic activity suggests it may influence pathways involving protein and dna modification .
Pharmacokinetics
Its physical properties, such as a boiling point of 79 °c/07 mmHg and a density of 1015 g/mL at 25 °C, suggest it may have certain pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of 2-(2-Methoxyethoxy)ethanethiol’s action are likely related to its nucleophilic activity. By forming stable adducts with electrophiles, it may modify the structure and function of proteins and DNA .
Action Environment
Its chemical properties suggest it may be sensitive to factors such as temperature and ph .
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-6-2-3-7-4-5-8/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBORKXXLPAUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134874-49-0 | |
| Record name | Methoxypolyethylene glycol thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134874-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30464636 | |
| Record name | 2-(2-methoxyethoxy)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88778-21-6 | |
| Record name | 2-(2-methoxyethoxy)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyethoxy)ethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-(2-Methoxyethoxy)ethanethiol be utilized in the development of targeted drug delivery systems, and if so, how?
A: Yes, the research by [] demonstrates the potential of 2-(2-Methoxyethoxy)ethanethiol in constructing targeted drug delivery systems. The study shows that 2-(2-Methoxyethoxy)ethanethiol can be used in conjunction with thiolated lactobionic acid (LBA-SH) to modify poly(acryloyl cyclic carbonate)-b-poly(ε-caprolactone) block copolymers. This modification allows for the creation of glycopolymer-b-poly(ε-caprolactone) block copolymer micelles ("glycomicelles") with tailored LBA functionalities. These glycomicelles exhibit a range of sizes depending on the LBA density and are capable of encapsulating doxorubicin with high efficiency. Importantly, the LBA functionalities on the glycomicelles enable targeted delivery to hepatoma cells overexpressing the asialoglycoprotein receptor (ASGP-R). This targeted delivery approach resulted in enhanced cellular uptake and cytotoxic activity of doxorubicin against hepatoma cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)








![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)

